7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. It is classified as a heterocyclic compound, specifically belonging to the pyrazolo-benzoxazine family. The compound's Chemical Abstracts Service (CAS) number is 371236-07-6, and its molecular formula is , with a molecular weight of approximately 484.18 g/mol .
The molecular structure of 7,9-dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is characterized by:
The structural representation can be described using the Simplified Molecular Input Line Entry System (SMILES) notation: Brc1cc(Br)c2c(c1)C1CC(=NN1C(O2)c1ccccc1)c1ccccc1 .
7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can participate in various chemical reactions due to its functional groups:
Specific reaction pathways and mechanisms would require further empirical studies to elucidate.
Further research would be necessary to clarify these mechanisms and their implications.
The physical and chemical properties of 7,9-dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:
These properties influence its handling and application in laboratory settings.
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7